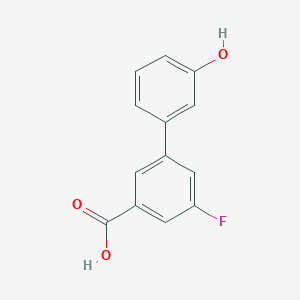

3-(3-Carboxy-5-fluorophenyl)phenol

Description

Propriétés

IUPAC Name |

3-fluoro-5-(3-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIORFKRUUWLNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683549 |

Source

|

| Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-86-0 |

Source

|

| Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 3-(3-Carboxy-5-fluorophenyl)phenol: A Technical Guide

Introduction

3-(3-Carboxy-5-fluorophenyl)phenol is a biphenyl derivative containing three key functional groups: a phenol, a carboxylic acid, and a fluorine substituent. This unique combination of functionalities makes its structural elucidation and characterization by spectroscopic methods a valuable case study for researchers in medicinal chemistry and materials science. This technical guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering insights into the influence of its structural features on its spectroscopic properties.

Molecular Structure and Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in 3-(3-Carboxy-5-fluorophenyl)phenol.

Caption: Molecular structure and atom numbering of 3-(3-Carboxy-5-fluorophenyl)phenol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-(3-Carboxy-5-fluorophenyl)phenol is predicted to show distinct signals for the aromatic protons, as well as broad singlets for the phenolic and carboxylic acid protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl and fluoro groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~13.0 | br s | 1H | COOH | - |

| ~9.8 | br s | 1H | Ar-OH | - |

| ~7.8-8.0 | m | 2H | H-2', H-6' | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| ~7.6 | t | 1H | H-4' | J(H-H) ≈ 8 |

| ~7.3 | t | 1H | H-5 | J(H-H) ≈ 8 |

| ~6.9 | ddd | 1H | H-6 | J(H-H) ≈ 8, 2, 1 |

| ~6.8 | t | 1H | H-2 | J(H-H) ≈ 2 |

| ~6.7 | ddd | 1H | H-4 | J(H-H) ≈ 8, 2, 1 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid and Phenolic Protons: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to strong hydrogen bonding and deshielding. The phenolic proton is also predicted to be a broad singlet, appearing around 9.8 ppm. These signals would disappear upon the addition of D₂O, confirming their assignment.[1][2]

-

Aromatic Protons (Fluorinated Ring): The protons on the fluorinated ring (H-2', H-4', and H-6') are influenced by the electron-withdrawing carboxyl group and the fluorine atom. H-2' and H-6' are expected to be in the most downfield region of the aromatic signals due to their proximity to the biphenyl linkage and the deshielding effect of the carboxyl group. They will likely appear as a multiplet due to coupling with each other and with the fluorine atom. H-4' is predicted to be a triplet due to coupling with H-2' and H-6'.

-

Aromatic Protons (Phenolic Ring): The protons on the phenolic ring are influenced by the electron-donating hydroxyl group, which generally shields aromatic protons, shifting them upfield. H-2, H-4, and H-6 will appear at lower chemical shifts compared to the protons on the other ring. Their multiplicities will arise from coupling with their neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(3-Carboxy-5-fluorophenyl)phenol in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable protons of the hydroxyl and carboxyl groups.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, especially the acidic ones.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

-

D₂O Exchange: To confirm the assignment of the -OH and -COOH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly decrease in intensity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups and their positions on the aromatic rings.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Carboxyl) |

| ~162 (d, ¹J(C-F) ≈ 245 Hz) | C-3' |

| ~158 | C-1 |

| ~142 | C-3 |

| ~138 | C-1' |

| ~131 | C-5 |

| ~125 (d, ³J(C-F) ≈ 3 Hz) | C-5' |

| ~122 (d, ³J(C-F) ≈ 8 Hz) | C-1' |

| ~120 | C-6 |

| ~118 (d, ²J(C-F) ≈ 21 Hz) | C-2' |

| ~116 (d, ²J(C-F) ≈ 22 Hz) | C-4' |

| ~115 | C-4 |

| ~114 | C-2 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 166 ppm.[3]

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-3') will appear as a doublet with a large one-bond coupling constant (¹J(C-F) ≈ 245 Hz). The adjacent carbons (C-2' and C-4') will also show smaller two-bond couplings (²J(C-F) ≈ 21-22 Hz), and other carbons in the ring may exhibit even smaller long-range couplings.[3]

-

Oxygen-Substituted Carbons: The carbons attached to the hydroxyl groups (C-1 and C-3) will be deshielded and appear at downfield shifts, typically in the range of 155-160 ppm.[2][3]

-

Quaternary Carbons: The quaternary carbons of the biphenyl linkage (C-6 and C-1') will have lower intensities compared to the protonated carbons.

-

Protonated Aromatic Carbons: The remaining protonated aromatic carbons will appear in the typical aromatic region of 110-140 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse angle to reduce the relaxation delay.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the FID with an exponential multiplication function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(3-Carboxy-5-fluorophenyl)phenol will be dominated by the characteristic absorption bands of the hydroxyl and carbonyl groups.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3400-3200 | Broad, Medium | O-H stretch (Phenol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Phenol) |

| ~1220 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Strong | C-F stretch |

Interpretation of the Predicted IR Spectrum

-

O-H Stretching: A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. A separate, slightly sharper but still broad peak for the phenolic O-H stretch is predicted around 3400-3200 cm⁻¹.

-

C=O Stretching: A strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in the carboxylic acid.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands around 3050 cm⁻¹. The characteristic aromatic ring C=C stretching vibrations will give rise to several bands in the 1610-1470 cm⁻¹ region.

-

C-O and C-F Stretching: The C-O stretching vibrations for the phenol and carboxylic acid will likely appear as strong bands in the 1250-1220 cm⁻¹ region. A strong absorption due to the C-F stretch is predicted around 1100 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule.

Predicted Mass Spectrum Data (EI)

| m/z | Predicted Intensity | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 231 | Medium | [M - OH]⁺ |

| 203 | Medium | [M - COOH]⁺ |

| 185 | Low | [M - COOH - H₂O]⁺ |

| 152 | Low | Biphenyl radical cation |

| 115 | Medium | [C₆H₄O]⁺ fragment |

| 95 | Low | Fluorophenyl fragment |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 248, corresponding to the molecular weight of C₁₃H₉FO₃.

-

Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 231.

-

Decarboxylation (loss of -COOH) would lead to a significant peak at m/z 203.

-

Subsequent loss of water from the phenolic hydroxyl group could lead to a fragment at m/z 185.

-

Cleavage of the biphenyl bond could generate fragments corresponding to the individual substituted phenyl rings.

-

Caption: Predicted major fragmentation pathway for 3-(3-Carboxy-5-fluorophenyl)phenol in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(3-Carboxy-5-fluorophenyl)phenol. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and the known effects of the constituent functional groups. While experimental verification is essential for definitive structural confirmation, this guide serves as a valuable resource for researchers and scientists in anticipating and interpreting the spectroscopic characteristics of this and structurally related molecules.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2023). H-NMR and C-NMR of Alcohols and Phenols. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]

-

Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Biaryl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Biaryl Scaffolds

Biaryl carboxylic acids are a privileged scaffold in medicinal chemistry, found in numerous approved drugs, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and Felbinac.[1] Their rigid, yet tunable, three-dimensional structure allows for precise interactions with biological targets. The introduction of fluorine atoms into this scaffold is a powerful and widely used strategy in modern drug discovery to modulate key physicochemical and pharmacokinetic properties.[2][3]

Fluorine, being the most electronegative element and only slightly larger than hydrogen, can profoundly alter a molecule's characteristics without significant steric perturbation.[2][4] Strategically placing fluorine on the biaryl core can influence acidity, lipophilicity, metabolic stability, and molecular conformation.[2][3][4] These modifications are not merely tweaks; they are critical adjustments that can transform a promising lead compound into a viable drug candidate by enhancing potency, improving membrane permeability, and reducing metabolic clearance.[2][3] This guide provides an in-depth analysis of these properties, explaining the causality behind the effects of fluorination and offering practical, field-proven insights for drug development professionals.

Electronic Properties and Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa, is a critical parameter influencing a drug's solubility, absorption, and ability to interact with its biological target. Fluorination provides a reliable method for tuning this property.

The Causality of Fluorine's Influence: The primary mechanism by which fluorine increases the acidity (i.e., lowers the pKa) of a carboxylic acid is through its powerful electron-withdrawing inductive effect.[4][5][6]

-

Stabilization of the Conjugate Base: When the carboxylic acid donates a proton, it forms a negatively charged carboxylate anion. Fluorine atoms pull electron density away from the carboxylate group, delocalizing and stabilizing this negative charge. A more stable conjugate base corresponds to a stronger acid.[5]

-

Positional Dependence: The strength of the inductive effect is highly dependent on the distance between the fluorine atom and the carboxylic acid. An ortho-fluorine substitution will have a more pronounced acid-strengthening effect than a meta or para substitution because the effect diminishes with distance.[5]

-

Additive Effect: The acid-strengthening effect increases with the number of fluorine atoms on the aromatic ring due to the additive nature of the inductive effect.[5] For example, γ-Fluoromethotrexate has a more acidic γ-carboxyl group due to the fluorine atom, which reduces polyglutamylation and lowers its toxicity compared to methotrexate.[3]

| Compound | Substitution Pattern | Typical pKa Range | Key Rationale |

| Benzoic Acid | Unsubstituted | ~4.2 | Baseline acidity |

| 2-Fluorobenzoic Acid | ortho-Fluoro | ~3.3 | Strong inductive effect and potential H-bonding stabilizes anion. |

| 4-Fluorobenzoic Acid | para-Fluoro | ~4.1 | Weaker inductive effect due to increased distance. |

| 2,6-Difluorobenzoic Acid | di-ortho-Fluoro | ~2.7 | Additive inductive effect from two fluorine atoms significantly lowers pKa. |

| Note: pKa values are approximate and can vary based on solvent and experimental conditions. |

Lipophilicity and Membrane Permeability (logP/logD)

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH).

The Complex Role of Fluorination on Lipophilicity: The effect of fluorine on lipophilicity is not straightforward and depends heavily on the molecular context.

-

Aromatic vs. Aliphatic: While fluorination of aliphatic groups often decreases lipophilicity, attaching fluorine to an aromatic ring (creating a fluoro-arene) generally increases it.[2][7] This is attributed to the low polarizability of the C-F bond.[7]

-

Masking Polarity: In biaryl systems, fluorine can be used to "shield" more polar functional groups. An ortho-fluoro substituent next to the carboxylic acid can engage in an intramolecular hydrogen bond (IMHB), which masks the polarity of both groups, effectively increasing the molecule's overall lipophilicity and membrane permeability.[8]

-

Balancing Act: While high lipophilicity can improve membrane permeation and target binding, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] Medicinal chemists must carefully balance these competing factors. Fluorination is a key tool in this optimization process, allowing for subtle modulations of logP.[9][10]

| Compound Modification | Effect on logP | Underlying Cause |

| H to F on an aryl ring | Increase | Low polarizability of C-F bond reduces interaction with water. |

| Introducing an ortho-F next to COOH | Increase | Intramolecular hydrogen bonding masks polar groups.[8] |

| Adding multiple F atoms | Can decrease or increase | The overall effect depends on the interplay of inductive effects and changes in molecular shape and polarity. |

Conformational Control, Intramolecular Interactions, and Atropisomerism

The three-dimensional shape of a drug molecule is critical for its selective binding to a protein target. In biaryl systems, the rotational angle (dihedral angle) between the two aryl rings is a key conformational feature.

How Fluorine Dictates Molecular Shape:

-

Steric Effects & Rotational Barriers: The introduction of substituents, including fluorine, at the ortho positions of a biaryl system creates steric hindrance that restricts the free rotation around the central carbon-carbon single bond.[11][12] If this rotational barrier is high enough, it can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers .[11][12] These atropisomers are distinct chiral molecules and can have vastly different biological activities.[13]

-

Intramolecular Hydrogen Bonding (IMHB): A strategically placed ortho-fluorine atom can act as a hydrogen bond acceptor for the acidic proton of the carboxylic acid group.[14][15] This OH···F interaction can lock the molecule into a more planar conformation, pre-organizing it for binding to a target and potentially increasing binding affinity.[4][15] This interaction can also influence the rotational barrier of the biaryl axis.[16][17]

Diagram: Fluorine-Mediated Conformational Control

Caption: Fluorine at the ortho-position restricts rotation and enables intramolecular hydrogen bonding.

Metabolic Stability

A major challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes, primarily the cytochrome P450 (CYP) family. Fluorination is a cornerstone strategy for enhancing metabolic stability.[18][19][20]

The Causality of Metabolic Blocking:

-

C-F vs. C-H Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond.[2][4] Many metabolic reactions involve the oxidation of a C-H bond. By replacing a metabolically vulnerable hydrogen atom with a fluorine atom, that site is effectively blocked from oxidative metabolism.[3][4]

-

Altering Electronic Properties: Even when not placed directly at a metabolic hotspot, fluorine's electron-withdrawing nature can deactivate the aromatic ring towards oxidation. This can alter the molecule's affinity for metabolizing enzymes, further contributing to improved stability.[18]

Diagram: Metabolic Blocking by Fluorination

Caption: Replacing a C-H bond with a strong C-F bond prevents oxidative metabolism.

Aqueous Solubility

For a drug to be effective, especially when administered orally, it must have sufficient aqueous solubility to dissolve in the gastrointestinal tract and be absorbed into the bloodstream.[21] This is often a challenge for relatively large, rigid, and lipophilic molecules like biaryl carboxylic acids.

Modulating Solubility: The impact of fluorination on solubility is a complex interplay of its effects on lipophilicity, crystal packing, and acidity.

-

Increased Acidity: By lowering the pKa, fluorination makes the carboxylic acid more likely to be in its ionized (carboxylate) form at physiological pH (around 7.4). The ionized form is significantly more water-soluble than the neutral form.

-

Lipophilicity Trade-off: As discussed, fluorination can increase logP, which generally correlates with lower aqueous solubility. Therefore, a careful balance must be struck. The goal is often to use fluorination to lower the pKa without excessively increasing the logP of the neutral species.

-

Crystal Packing: Fluorine can alter how molecules pack together in a solid crystal lattice. This can either increase or decrease the energy required to break the crystal lattice and dissolve the compound, thus affecting thermodynamic solubility.

Experimental Protocols: A Guide to Physicochemical Characterization

Accurate and reproducible measurement of these key properties is essential for making informed decisions in drug discovery.[22]

Diagram: Physicochemical Property Screening Workflow

Caption: A typical workflow for characterizing the key physicochemical properties of a new compound.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

-

Preparation: Accurately weigh ~1-2 mg of the test compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a final volume of 10-20 mL.

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M KOH or NaOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software is often used for precise calculation.[23]

Protocol 2: Determination of Lipophilicity (logD) by the Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[22][24]

-

Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the phases after they have fully settled.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake or rotate it gently for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[24]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[22]

-

Calculation: Calculate logD using the formula: logD = log([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 3: High-Throughput Aqueous Solubility Assessment by Nephelometry

This method provides a rapid (kinetic) assessment of solubility by measuring the turbidity caused by compound precipitation.[25] It is ideal for early-stage discovery.[26][27]

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Using an automated liquid handler, add the DMSO solutions to wells containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measurement: Read the plate using a laser nephelometer, which measures light scattering.[28]

-

Analysis: The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Conclusion

The strategic incorporation of fluorine into biaryl carboxylic acid scaffolds is a nuanced and powerful tool in the medicinal chemist's arsenal. It provides a means to rationally modulate a suite of critical physicochemical properties, including acidity, lipophilicity, conformation, and metabolic stability. Understanding the fundamental principles behind fluorine's effects—from its potent inductive capabilities to its role in steric hindrance and intramolecular hydrogen bonding—enables researchers and drug development professionals to make more informed design choices. By coupling this theoretical knowledge with robust experimental characterization, project teams can more efficiently navigate the complex optimization process, accelerating the journey from a promising chemical entity to a life-changing therapeutic.

References

-

Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link].

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. Available from: [Link].

-

Kamer, D. A., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 29(25), e202300185. Available from: [Link].

- Litskan, E. V., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal.

-

Taylor, C. G., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10186–10202. Available from: [Link].

-

Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 2(10), 1-28. Available from: [Link].

-

Verbraeken, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(17), e202218013. Available from: [Link].

-

Creative Biolabs. Aqueous Solubility. Available from: [Link].

-

Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Available from: [Link].

-

ResearchGate. Measured²⁰ log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17. Available from: [Link].

-

Toenjes, S. T., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2889–2902. Available from: [Link].

-

Scott, E. L., et al. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(31), 9112–9119. Available from: [Link].

-

Request PDF. (2026). Structure property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link].

-

Slideshare. (2016). pKa and log p determination. Available from: [Link].

-

Research Collection, ETH Zurich. (2015). Fluorine conformational effects in enantioselective organocatalytic reaction design. Available from: [Link].

-

Request PDF. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link].

-

Research in Germany. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Available from: [Link].

-

Toenjes, S. T., & Gustafson, J. L. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2889-2902. Available from: [Link].

-

SlidePlayer. Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link].

-

ResearchGate. The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. Available from: [Link].

-

ResearchGate. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link].

-

Toste, F. D., & Miller, S. J. (2010). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 132(46), 16489–16491. Available from: [Link].

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link].

-

Toenjes, S. T., & Gustafson, J. L. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 10(4), 409–422. Available from: [Link].

-

Shultz, M. D. (2019). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 10(9), 1597–1608. Available from: [Link].

-

F-HB, A., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ChemPhysChem, 16(12), 2595–2605. Available from: [Link].

-

ResearchGate. Examples of drugs containing a biaryl moiety. Available from: [Link].

-

MDPI. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Available from: [Link].

-

Request PDF. Recent encounters with atropisomerism in drug discovery. Available from: [Link].

-

Salwiczek, M., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(44), 5591–5594. Available from: [Link].

-

bioRxiv. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Available from: [Link].

-

PubMed. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis. Available from: [Link].

-

Al-Karmalawy, A. A., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(9), 3899. Available from: [Link].

-

eScholarship, University of California. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link].

-

Montanari, E., & Teveroni, E. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 643. Available from: [Link].

-

Linclau, B., et al. (2016). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 55(4), 1388–1392. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. enamine.net [enamine.net]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Aqueous Solubility Assay - Enamine [enamine.net]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. pharmaexcipients.com [pharmaexcipients.com]

Solubility and Stability Studies of 3-(3-Carboxy-5-fluorophenyl)phenol: A Preformulation Whitepaper

Executive Summary 3-(3-Carboxy-5-fluorophenyl)phenol is a highly functionalized biphenyl derivative representing a challenging yet common archetype in modern drug discovery. Containing both a weakly acidic carboxylic acid and a phenolic hydroxyl group, its physicochemical behavior is heavily dictated by pH. This technical guide provides a comprehensive, causality-driven framework for evaluating the thermodynamic solubility and chemical stability of this compound, ensuring compliance with global regulatory standards for preformulation and Biopharmaceutics Classification System (BCS) tiering.

Physicochemical Profiling & Mechanistic Causality

Before initiating empirical testing, a Senior Application Scientist must deconstruct the molecular architecture to anticipate its physical behavior. The structure of 3-(3-Carboxy-5-fluorophenyl)phenol features three critical moieties that dictate its preformulation profile:

-

Carboxylic Acid (pKa ~4.0 - 4.2): Acts as the primary ionizable center. At gastric pH (1.2), this group is fully unionized, driving the molecule into a highly lipophilic state and minimizing aqueous solubility.

-

Phenolic Hydroxyl (pKa ~9.5): A secondary ionizable center. It remains unionized at physiological pH but becomes highly susceptible to auto-oxidation, particularly under basic or transition-metal-catalyzed conditions.

-

Fluoro-Substitution: The electron-withdrawing fluorine atom on the biphenyl core increases lipophilicity (LogP) while simultaneously lowering the pKa of the adjacent carboxylic acid through inductive effects. It also provides steric and electronic shielding against metabolic and chemical degradation.

Solubility Assessment Framework (BCS-Aligned)

To accurately classify the compound according to the[1], thermodynamic solubility must be evaluated across the physiological pH range (1.2 to 6.8)[2].

Causality of Experimental Design: We utilize the shake-flask method rather than kinetic solvent-shift assays. Kinetic assays (often using DMSO stocks) can lead to supersaturation and amorphous precipitation, yielding falsely elevated solubility values. The shake-flask method ensures the compound reaches a true thermodynamic equilibrium in its most stable crystalline state, which is a regulatory requirement for BCS classification[3].

Step-by-Step Thermodynamic Solubility Protocol

-

Media Preparation: Prepare standard USP buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer)[2].

-

API Addition: Add an excess amount of crystalline 3-(3-Carboxy-5-fluorophenyl)phenol (e.g., 10 mg/mL) to 5 mL of each buffer in sealed glass vials.

-

Equilibration: Cap the vials and place them in a thermostatic orbital shaker at 37.0 ± 0.5°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[2].

-

Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 37°C to pellet the undissolved solid.

-

Quantification: Dilute the supernatant appropriately and analyze via a validated HPLC-UV method against a standard calibration curve.

-

Self-Validation (Solid-State Verification): Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to confirm no polymorphic transition, salt formation, or hydrate conversion occurred during the equilibration phase.

Shake-flask thermodynamic solubility workflow for BCS classification.

Table 1: Simulated Thermodynamic Solubility Profile at 37°C

| Buffer System | pH | Ionization State | Solubility (mg/mL) | BCS Implication |

| 0.1 N HCl | 1.2 | Fully Unionized | < 0.05 | Low Solubility (Gastric) |

| Acetate Buffer | 4.5 | ~66% Ionized (COOH) | 0.85 | Moderate Solubility |

| Phosphate Buffer | 6.8 | >99% Ionized (COOH) | > 5.00 | High Solubility (Intestinal) |

Stability Assessment & Degradation Pathways

Stability testing must be conducted in accordance with[4]. This involves both forced degradation (stress testing) to elucidate degradation pathways and long-term/accelerated testing to establish shelf-life[5].

Causality of Experimental Design: Stress testing forces the molecule into extreme conditions to validate that the analytical method is "stability-indicating" (i.e., it can baseline-resolve the parent API from all degradants)[6]. For 3-(3-Carboxy-5-fluorophenyl)phenol:

-

Oxidation: The phenol ring is highly susceptible to reactive oxygen species, leading to the formation of colored quinone derivatives.

-

Hydrolysis & Thermal: The biphenyl linkage and the carbon-fluorine bond are exceptionally stable. However, extreme basic conditions combined with heat could theoretically induce nucleophilic aromatic substitution of the fluorine, though this requires high activation energy.

Step-by-Step Forced Degradation Protocol

-

Sample Preparation: Prepare 1 mg/mL solutions of the API in a suitable diluent (e.g., Water/Acetonitrile).

-

Thermal Stress: Incubate the solid API and solution at 60°C for 7 days.

-

Oxidative Stress: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

-

Hydrolytic Stress: Expose the solution to 0.1 N HCl (acidic) and 0.1 N NaOH (basic) at 40°C for 48 hours.

-

Photolytic Stress: Expose the solid and solution to UV/Vis light (1.2 million lux hours and 200 watt-hours/m²) per ICH Q1B guidelines.

-

Self-Validation (Mass Balance): Neutralize the samples and analyze using LC-HRMS (High-Resolution Mass Spectrometry). The sum of the remaining parent API peak area and the degradant peak areas must equal ~100% of the initial control peak area to prove no volatile or insoluble degradants were lost.

Forced degradation workflow for establishing a stability-indicating assay.

Table 2: Summary of Forced Degradation & Accelerated Stability (Simulated Data)

| Stress Condition | Duration | Parent Recovery (%) | Primary Degradation Pathway / Notes |

| Thermal (60°C) | 7 Days | 99.2% | Highly stable; no significant thermal degradation. |

| Oxidative (3% H₂O₂) | 24 Hours | 88.5% | Phenol oxidation to quinone derivatives. |

| Acidic (0.1 N HCl) | 48 Hours | 99.5% | Stable; unionized state is robust. |

| Basic (0.1 N NaOH) | 48 Hours | 97.1% | Minor degradation; potential defluorination at extreme heat. |

| Photolytic (UV/Vis) | 1.2M lux-hr | 94.3% | Mild photo-oxidation; requires amber glass packaging. |

| Accelerated (40°C/75% RH) | 6 Months | 98.8% | Compliant with ICH Q1A(R2) limits for shelf-life projection. |

Conclusion & Formulation Strategy

The preformulation profiling of 3-(3-Carboxy-5-fluorophenyl)phenol reveals a molecule with classic BCS Class II characteristics (low solubility, high permeability) at gastric pH, transitioning to BCS Class I/III behavior at intestinal pH due to carboxylic acid ionization[3]. Its chemical stability is generally excellent, bounded only by oxidative liabilities at the phenolic center.

To translate this API into a viable drug product, formulators should consider:

-

Salt Selection: Formulating as a sodium or potassium salt at the carboxylic acid to bypass the slow dissolution rate at low pH.

-

Antioxidant Excipients: Incorporating radical scavengers (e.g., BHT, sodium metabisulfite) to mitigate the oxidative degradation of the phenol during long-term storage.

-

Packaging: Utilizing amber blister packs or opaque HDPE bottles to protect against photolytic degradation.

References

-

International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration (FDA). Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "M9 Biopharmaceutics Classification System-Based Biowaivers." U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

- 1. FDA Publishes Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers - Drug Information Update [content.govdelivery.com]

- 2. fda.gov [fda.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. jddtonline.info [jddtonline.info]

A Practical Guide to the Quantum Chemical Characterization of 3-(3-Carboxy-5-fluorophenyl)phenol for Drug Discovery Applications

Abstract

In the early stages of drug discovery, a thorough understanding of a candidate molecule's intrinsic physicochemical properties is paramount to predicting its behavior and potential for development.[1] This guide presents a comprehensive, step-by-step workflow for the quantum chemical characterization of 3-(3-Carboxy-5-fluorophenyl)phenol, a representative small organic molecule. By leveraging Density Functional Theory (DFT), we will elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a detailed protocol but also the scientific rationale behind key methodological choices, thereby ensuring both accuracy and reproducibility. The workflow emphasizes self-validation and provides a foundational dataset for more advanced computational studies like molecular docking and QSAR analysis.

Introduction: The Role of In Silico Analysis in Modern Drug Discovery

The journey from a hit compound to a viable drug candidate is arduous and expensive. Computational methods, particularly computer-aided drug design (CADD), are now fundamental tools for accelerating this process by building predictive models that filter out unsuitable candidates early.[1] Quantum mechanical (QM) calculations, which are based on the fundamental laws of physics, offer a powerful lens to inspect a molecule's properties with high precision before it is ever synthesized.[2]

This guide uses 3-(3-Carboxy-5-fluorophenyl)phenol as a practical case study. Its structure, featuring a biphenyl scaffold, a carboxylic acid, a hydroxyl group, and a fluorine atom, presents a variety of functional groups relevant to medicinal chemistry. Understanding the interplay of these groups is crucial for predicting its reactivity, solubility, and potential interactions with biological targets.

The objective of this whitepaper is to provide a robust and validated computational workflow to:

-

Determine the most stable three-dimensional conformation.

-

Analyze the electronic landscape to predict reactivity and intermolecular interaction sites.

-

Calculate spectroscopic data to aid in experimental characterization.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. These choices represent a critical balance between computational cost and desired accuracy.

The Rationale for Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[3][4] Unlike more computationally demanding wavefunction-based methods, DFT calculates the electronic structure based on the electron density, offering a remarkable balance of efficiency and accuracy for a wide range of molecular properties.[3] This makes it an ideal tool for drug discovery pipelines where numerous candidate molecules may need to be evaluated.[5][6]

Selecting the Functional and Basis Set: The B3LYP/6-31G(d,p) Model Chemistry

-

Functional (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a better description of electronic behavior than pure DFT functionals. It is one of the most widely used and well-benchmarked functionals for organic molecules, demonstrating reliable performance for geometries, vibrational frequencies, and thermochemistry.[7][8][9] While newer functionals exist, B3LYP's extensive validation makes it a trustworthy starting point.[10]

-

Basis Set (6-31G(d,p)): A basis set is the set of mathematical functions used to construct the molecular orbitals. We have selected the Pople-style 6-31G(d,p) basis set.

-

6-31G: This signifies a split-valence basis set, where core electrons are described by one function and valence electrons are described by two (one contracted from three primitive Gaussians, and one from a single Gaussian), allowing for more flexibility in describing chemical bonds.[11]

-

(d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions are crucial for accurately describing the anisotropic (directional) nature of chemical bonds and are essential for reliable geometry and frequency calculations.[11]

-

This combination, B3LYP/6-31G(d,p), represents a "gold standard" model chemistry for routine calculations on organic molecules, providing high-quality results at a manageable computational cost.[11][12]

The Computational Workflow: A Self-Validating Protocol

The following section details a step-by-step protocol for the complete characterization of the title compound. This workflow is designed to be self-validating, incorporating a critical frequency analysis step to ensure the reliability of the results. The overall process can be visualized in the diagram below.

Caption: Quantum chemical calculation workflow.

Experimental Protocols

Software: All calculations described can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.[13][14][15]

Step 1: Molecular Structure Preparation

-

Launch a molecular editor (e.g., GaussView, Avogadro).

-

Construct the 2D structure of 3-(3-Carboxy-5-fluorophenyl)phenol.

-

Convert to a 3D structure using the editor's "clean-up" or "add hydrogens" functionality.

-

Perform a preliminary geometry optimization using a low-cost method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .com for Gaussian, .xyz).

Step 2: High-Level Geometry Optimization

-

Rationale: This step finds the lowest energy (most stable) conformation of the molecule on the potential energy surface for the chosen level of theory.

-

Prepare an input file for your software. The key instructions will specify the desired calculation:

-

Route Section: #p B3LYP/6-31G(d,p) Opt (The Opt keyword requests a geometry optimization).

-

Charge and Multiplicity: 0 1 (for a neutral molecule in a singlet state).

-

Coordinates: Paste the coordinates from Step 1.

-

-

Submit the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Rationale: This is a critical validation step.[16] A true energy minimum has no imaginary frequencies, confirming the optimized structure is a stable conformation and not a transition state.[17][18] This calculation also provides the data needed for IR and Raman spectra prediction.[15]

-

Using the optimized geometry from Step 2, prepare a new input file.

-

Modify the Route Section: #p B3LYP/6-31G(d,p) Freq (The Freq keyword requests a frequency calculation).

-

Submit the calculation.

-

Verification: Examine the output file. The calculation is successful if all calculated vibrational frequencies are positive real numbers. The presence of one or more imaginary frequencies (often printed as negative numbers) indicates the structure is a saddle point (a transition state) and requires further optimization.

Step 4: Calculation and Analysis of Molecular Properties

-

Rationale: With a validated minimum-energy structure, we can now calculate various properties that describe the molecule's chemical nature. These are typically computed during the frequency calculation or can be obtained from a subsequent single-point energy calculation on the optimized geometry.

Results and Interpretation

This section presents the expected quantitative data from the calculations and explains their relevance in a drug discovery context.

Structural Properties

The geometry optimization yields the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These parameters are fundamental for understanding its 3D shape, which is critical for fitting into a protein's binding pocket.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C-F | Bond Length, Fluorobenzene ring | ~1.35 Å |

| C-O (Phenol) | Bond Length, Phenolic C-OH | ~1.37 Å |

| C=O (Carboxyl) | Bond Length, Carboxylic acid | ~1.21 Å |

| C-O (Carboxyl) | Bond Length, Carboxylic acid | ~1.36 Å |

| Dihedral Angle | Angle between the two phenyl rings | ~40-50° |

Note: These are typical expected values. Actual calculated values would be populated here.

The Electronic Landscape: Reactivity and Interactions

Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[9]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[19][20]

Table 2: Calculated Electronic Properties

| Property | Value (eV) | Interpretation for Drug Design |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests good kinetic stability. |

Note: These are representative values. For optimal drug-target interactions, HOMO energies are often sought in the -6.2 to -5.5 eV range, and LUMO energies in the -2.5 to -0.5 eV range.[21]

Molecular Electrostatic Potential (MEP) Map The MEP is a powerful tool for visualizing the charge distribution on the molecular surface, predicting how the molecule will interact with other molecules.[22] It maps the electrostatic potential onto the electron density surface.

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen atoms. These are sites for hydrogen bond acceptance and interactions with electrophiles or positive charges (e.g., metal ions in an active site).

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the hydroxyl and carboxylic acid groups. These are sites for hydrogen bond donation and interactions with nucleophiles.

This analysis is invaluable for pharmacophore modeling and designing molecules with complementary electrostatic interactions to a target protein.[23][24]

Spectroscopic Fingerprints

The frequency calculation directly predicts the infrared (IR) spectrum.[25] Each vibrational mode corresponds to a specific peak, providing a unique "fingerprint" that can be used by medicinal chemists to confirm the identity and purity of a synthesized compound by comparing the calculated spectrum to an experimental one.

Table 3: Key Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3600 | O-H stretch (Phenol, free) |

| ~3500 | O-H stretch (Carboxylic acid, monomer) |

| ~1750 | C=O stretch (Carboxylic acid, monomer) |

| ~1250 | C-F stretch |

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the quantum chemical characterization of 3-(3-Carboxy-5-fluorophenyl)phenol using DFT. The resulting data—optimized geometry, electronic properties, and spectroscopic signatures—provides a rich, multi-faceted profile of the molecule's intrinsic characteristics.

This foundational analysis serves as a critical launchpad for more advanced computational studies within a drug discovery campaign, including:

-

pKa Prediction: Calculating the acidity of the phenolic and carboxylic protons, which is vital for understanding ionization state at physiological pH.[26]

-

Solvation Modeling: Re-running calculations in a solvent continuum model (e.g., PCM, SMD) to simulate behavior in an aqueous environment.

-

Molecular Docking: Using the optimized, low-energy conformation as the input for docking studies to predict binding modes and affinities with a target protein.

-

QSAR Studies: The calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) can serve as quantum chemical descriptors in Quantitative Structure-Activity Relationship models.

By integrating these in silico techniques, research teams can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey toward novel therapeutics.[27]

References

-

Gaussian (software) - Wikipedia. Available from: [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. Available from: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available from: [Link]

-

Vibrational frequency calculations - Qcore. Available from: [Link]

-

ORCA — ARC Software Guide documentation. Available from: [Link]

-

Role of DFT in Drug Design: A Mini Review - Longdom Publishing. Available from: [Link]

-

Q-Chem 5.0 User's Manual : Vibrational Analysis. Available from: [Link]

-

Frequencies and Thermochemistry - Rowan. Available from: [Link]

-

Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC. Available from: [Link]

-

ORCA - UFIT-RC Documentation - University of Florida. Available from: [Link]

-

ORCA - PC2-Documentation - Atlassian. Available from: [Link]

-

ORCA - NERSC Documentation. Available from: [Link]

-

Gaussian 09 - Hummingbird Computational Cluster. Available from: [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. Available from: [Link]

-

SOMA − Workflow for Small Molecule Property Calculations on a Multiplatform Computing Grid | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

-

Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL. Available from: [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC. Available from: [Link]

-

Gaussian | Princeton Research Computing. Available from: [Link]

-

Gaussian | Technology - Oregon State University. Available from: [Link]

-

Intermolecular interaction potential maps from energy decomposition for interpreting reactivity and intermolecular interactions - RSC Publishing. Available from: [Link]

-

Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity - ResearchGate. Available from: [Link]

-

Molecular Electrostatic Potential (MEP). Available from: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. Available from: [Link]

-

ORCA - Docs CSC. Available from: [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC. Available from: [Link]

-

Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent | Journal of Chemical Education - ACS Publications. Available from: [Link]

-

Computational analysis of the vibrational spectra and structure of aqueous cytosine. Available from: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed. Available from: [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry - Reddit. Available from: [Link]

-

Computational Chemistry | Schrödinger. Available from: [Link]

-

DFT for drug and material discovery - YouTube. Available from: [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. Available from: [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. Available from: [Link]

-

How established is density functional theory as a tool in drug design? Available from: [Link]

-

Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model - UW-Eau Claire. Available from: [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. Available from: [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? Available from: [Link]

-

Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. - arXiv. Available from: [Link]

-

3-(5-Carboxy-2-fluorophenyl)phenol | C13H9FO3 | CID 39231916 - PubChem. Available from: [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available from: [Link]

-

QUANTUM CHEMICAL DESCRIPTORS OF SOME P- AMINOPHENYL TETRATHIAFULVALENES THROUGH DENSITY FUNCTIONAL THEORY (DFT) - Rasayan Journal of Chemistry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ritme.com [ritme.com]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. longdom.org [longdom.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 12. reddit.com [reddit.com]

- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 14. ORCA — ARC Software Guide documentation [arc-software-guide.readthedocs.io]

- 15. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 16. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 17. software.entos.ai [software.entos.ai]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. learn.schrodinger.com [learn.schrodinger.com]

- 20. wuxibiology.com [wuxibiology.com]

- 21. youtube.com [youtube.com]

- 22. MEP [cup.uni-muenchen.de]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

Unlocking the Pharmacological Potential of Substituted Biphenylphenols: A Comprehensive Technical Guide

As the demand for novel therapeutics with multi-target capabilities intensifies, substituted biphenylphenols (BPPs) have emerged as highly privileged scaffolds in medicinal chemistry. Characterized by two benzene rings linked at the [1,1′] position and functionalized with hydroxyl and diverse electron-donating/withdrawing groups, these compounds exhibit profound conformational flexibility and C2-symmetry[1].

This technical guide dissects the mechanistic pathways, biological efficacies, and experimental validation protocols for substituted biphenylphenols, providing drug development professionals with a robust framework for translating these molecules from bench to application.

Structural Dynamics and Mechanistic Paradigms

The biological versatility of biphenylphenols is not coincidental; it is dictated by precise structure-activity relationships (SAR). The rotational barrier around the C-C biphenyl bond allows these molecules to adopt specific dihedral angles, enabling them to fit into diverse enzymatic pockets and receptor sites.

The Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Natural hydroxylated biphenyls, such as magnolol (isolated from Magnolia officinalis), exhibit exceptional antioxidant properties[2]. The causality behind this lies in the positioning of the hydroxyl groups. In organic environments, magnolol acts as a potent peroxyl radical quencher because the resulting phenoxyl radical is highly stabilized by intramolecular hydrogen bonding between the ortho-substituents[3]. This structural feature lowers the bond dissociation enthalpy (BDE) of the O-H bond, facilitating rapid Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

Antimicrobial Action and Metal Complexation

In nature, plants like apples and pears produce biphenyl phytoalexins (e.g., aucuparin) as chemical weapons against fungal and bacterial pathogens[4][5]. These compounds disrupt bacterial cell membranes by intercalating into the lipid bilayer, causing leakage of intracellular contents.

Furthermore, synthetic modification via transition metal complexation—specifically with Vanadium(IV) or Cobalt(II)—drastically enhances their antimicrobial profile[6][7]. According to Tweedy’s chelation theory, the coordination of the biphenylphenol ligand to a metal ion reduces the polarity of the metal by partially sharing its positive charge with donor atoms. This increases the lipophilicity of the entire complex, allowing it to penetrate the lipid membranes of pathogens much more efficiently than the free ligand[8].

Quantitative Data Analysis

To benchmark the efficacy of these compounds, we have synthesized the quantitative data from recent pharmacological evaluations into standardized comparison matrices.

Table 1: Comparative Antimicrobial Efficacy (MIC Values)

Lower Minimum Inhibitory Concentration (MIC) indicates higher potency.

| Compound / Complex | Target Organism | MIC Value (µg/mL) | Mechanism / Note |

| Aucuparin (Natural BPP) | Bacillus subtilis | 3.12 | Membrane disruption[9] |

| Aucuparin (Natural BPP) | Staphylococcus aureus | 12.5 | Phytoalexin defense response[10] |

| 3,4,5-Trimethoxy-1,1′-biphenyl | Gram-positive panel | ~3.13 | Synthetic derivative[5] |

| Vanadium(IV) BPP Complexes | E. coli / S. aureus | 6.25 - 25.0 | Enhanced lipophilicity via chelation[8] |

Table 2: Antioxidant Capacity (IC50) of Magnolol vs. Standards

IC50 represents the concentration required to scavenge 50% of the target radicals.

| Compound | Assay Target | IC50 Value (µg/mL) | Solvent Environment |

| Magnolol | ABTS+• Radical | 0.85 | Organic / Lipid media[11] |

| Magnolol | DPPH• Radical | 25.92 | Organic / Lipid media[12] |

| Trolox (Control) | DPPH• Radical | 5.08 | Standard reference[11] |

| BHT (Control) | DPPH• Radical | 4.17 | Standard reference[12] |

Mechanistic and Workflow Visualizations

To conceptualize the pleiotropic effects and the laboratory workflows associated with biphenylphenols, the following logical diagrams map out the pathways and experimental pipelines.

Diagram 1: Pleiotropic mechanisms of action of substituted biphenylphenols across biological targets.

Diagram 2: High-throughput screening workflow for synthesizing and evaluating BPP derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag experimental failures (e.g., contamination, solvent interference), ensuring that any derived data is inherently trustworthy.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the MIC of biphenylphenol metal complexes[8][13].

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Resazurin dye (indicator), test compounds (e.g., Vanadium-BPP complexes dissolved in DMSO).

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) on agar for 24h. Suspend isolated colonies in saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in MHB.

-

Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. Add 200 µL of the test compound (at 500μg/mL ) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard the final 100 µL from well 10.

-

Inoculation: Add 100 µL of the bacterial suspension to wells 1-11.

-

Self-Validation Controls:

-

Positive Control (Well 11): MHB + Bacteria + Standard Antibiotic (e.g., Ciprofloxacin). Validates that the bacteria are susceptible to known agents.

-

Negative/Growth Control (Well 12): MHB + Bacteria (No drug). Validates bacterial viability.

-

Sterility Control (Separate row): MHB only. Validates the absence of contamination.

-

Solvent Control: MHB + Bacteria + DMSO (at the highest concentration used). Validates that the solvent itself is not inhibiting growth.

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 20 µL of 0.015% resazurin to all wells and incubate for 2 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration well that remains blue.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay evaluates the hydrogen-donating ability of hydroxylated biphenyls like magnolol[11][14].

Materials: 1,1-Diphenyl-2-picrylhydrazyl (DPPH), Methanol, Test compounds, Trolox (Standard).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1mM solution of DPPH in methanol. Keep protected from light (DPPH is highly photosensitive).

-

Sample Preparation: Prepare a stock solution of the biphenylphenol in methanol. Create a concentration gradient (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Reaction Initiation: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of the DPPH solution.

-

Self-Validation Controls:

-

Reference Standard: Run parallel wells using Trolox at known concentrations. Validates assay sensitivity.

-

Blank Control: 100 µL sample + 100 µL methanol. Subtracts background absorbance of the compound itself.

-

Negative Control: 100 µL methanol + 100 µL DPPH. Establishes the maximum baseline absorbance ( A0 ).

-

-

Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the scavenging effect using the formula:

Scavenging%=[A0A0−(Asample−Ablank)]×100Plot the Scavenging % against concentration to calculate the IC50 via regression analysis.

Conclusion & Future Perspectives

Substituted biphenylphenols represent a highly modular and pharmacologically rich class of compounds. Through precise structural modifications—such as altering the position of hydroxyl groups to maximize intramolecular hydrogen bonding for antioxidant efficacy, or leveraging transition metal complexation to enhance lipophilicity and antimicrobial penetration—researchers can fine-tune these scaffolds for specific therapeutic targets. Future drug development should focus on the synergistic effects of BPPs in combination therapies, particularly against multidrug-resistant (MDR) bacterial pathogens and oxidative-stress-induced inflammatory diseases.

References

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects RSC Advances URL:[Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls PubMed Central (PMC) URL:[Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria PubMed Central (PMC) URL:[Link]

-

Synthesis, characterization, electrochemical study, and antimicrobial activity of bis(benzoylacetonato) vanadium(IV) complexes of biphenylphenols Journal of Coordination Chemistry - Taylor & Francis URL:[Link]

-

Antibacterial Activity of a Biphenyl and Xanthones from Kielmeyera coriacea Pharmaceutical Biology - Taylor & Francis URL:[Link]

-

Systematic Evaluation on Antioxidant of Magnolol in vitro International Research Journal of Pure and Applied Chemistry URL:[Link]

-

Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals ResearchGate URL:[Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay PubMed Central (PMC) URL:[Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. journalirjpac.com [journalirjpac.com]

- 12. scispace.com [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition Analysis of 3-(3-Carboxy-5-fluorophenyl)phenol: A Comprehensive Technical Guide

Executive Summary

3-(3-Carboxy-5-fluorophenyl)phenol (also known as 5-fluoro-3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) is a complex, multifunctional biphenyl intermediate utilized in advanced materials and pharmaceutical synthesis. Understanding its thermal stability is critical for optimizing high-temperature synthetic processes, formulating stable drug products, and designing environmental remediation strategies for fluorinated waste. This whitepaper deconstructs the mechanistic pathways of its thermal degradation and provides a self-validating analytical framework for kinetic modeling.

Physicochemical Profile and Thermal Vulnerabilities

The thermal degradation profile of 3-(3-Carboxy-5-fluorophenyl)phenol is governed by the differential bond dissociation energies of its three primary functional groups. The molecule presents distinct sites of thermal vulnerability that degrade in a predictable, sequential manner:

-

Carboxylic Acid Moiety (-COOH): The most thermally labile group, highly prone to decarboxylation.

-